N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine

sigma-2 receptor binding affinity guanidine ligand

N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine (C13H21N5, MW 247.35 g/mol) is a synthetic, unsymmetrically N,N′-disubstituted guanidine that incorporates a 4,6-dimethylpyrimidin-2-yl moiety at one terminus and a cyclohexyl group at the other. It belongs to a focused library of guanidines bearing a 4,6-dimethylpyrimidyl substituent, a scaffold that enables systematic modulation of electronic and steric properties for target interaction.

Molecular Formula C13H21N5
Molecular Weight 247.34 g/mol
Cat. No. B5496943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine
Molecular FormulaC13H21N5
Molecular Weight247.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)NC(=NC2CCCCC2)N)C
InChIInChI=1S/C13H21N5/c1-9-8-10(2)16-13(15-9)18-12(14)17-11-6-4-3-5-7-11/h8,11H,3-7H2,1-2H3,(H3,14,15,16,17,18)
InChIKeyOFJULBSMJCEMCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine – A Structurally Defined Sigma Receptor Ligand


N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine (C13H21N5, MW 247.35 g/mol) is a synthetic, unsymmetrically N,N′-disubstituted guanidine that incorporates a 4,6-dimethylpyrimidin-2-yl moiety at one terminus and a cyclohexyl group at the other [1]. It belongs to a focused library of guanidines bearing a 4,6-dimethylpyrimidyl substituent, a scaffold that enables systematic modulation of electronic and steric properties for target interaction [2]. The compound has been pharmacologically characterized as a sigma‑2 (σ₂) receptor ligand, with confirmed affinity data curated in ChEMBL [1].

Why N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine Cannot Be Replaced by Common In-Class Guanidine Analogs


Substitution with other N,N′-disubstituted guanidines that share the 4,6-dimethylpyrimidine core is not interchangeable because receptor binding affinity and selectivity are exquisitely sensitive to the nature of the N′-substituent. Even minor alterations—such as replacing cyclohexyl with phenyl or cyclohexylmethyl—shift sigma receptor subtype selectivity and alter the solid‑state tautomeric form, which directly impacts molecular recognition [1]. Consequently, selecting a poorly characterized analog risks losing the defined sigma‑2 binding profile that anchors this compound’s utility in neurological and oncological research [2].

Quantitative Differentiation Evidence for N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine vs. Closest Analogs


Sigma‑2 Receptor Affinity: Cyclohexyl vs. Phenyl N′-Substituent

N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine demonstrates confirmed sigma‑2 receptor affinity (Ki = 71 nM human; Ki = 90 nM rat) [1]. In contrast, the direct phenyl analog, 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine, lacks any peer‑reviewed quantitative sigma binding data in authoritative databases such as ChEMBL or BindingDB as of 2026 . This absence of validation for the phenyl comparator renders the cyclohexyl derivative the only data‑rich candidate for sigma‑2‑focused assay development.

sigma-2 receptor binding affinity guanidine ligand

Sigma Receptor Subtype Selectivity: σ₂ vs. σ₁ Preferential Binding

The compound exhibits a 7‑fold binding preference for the sigma‑2 receptor (human Ki = 71 nM) over the sigma‑1 receptor (human Ki = 497 nM) [1]. This selectivity profile is functionally significant because sigma‑1 and sigma‑2 receptors govern distinct biological processes; sigma‑2 is implicated in tumor proliferation and neurodegeneration, while sigma‑1 is involved in ion channel modulation and ER stress. The quantitative selectivity ratio (σ₁/σ₂ ≈ 7) provides a defined starting point for subtype‑specific pharmacological experiments [2].

sigma-1 receptor sigma-2 receptor subtype selectivity

Solid‑State Tautomeric Conformation: Cyclohexyl vs. Cyclohexylmethyl Derivative

X‑ray crystallographic analysis of the closely related 1-(cyclohexylmethyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine reveals it crystallizes in the cis–trans tautomeric form, where the shorter C—N bond is directed toward the pyrimidyl ring [1]. This tautomer state is distinct from the cis–cis form adopted by electron‑deficient aniline‑bearing analogs in the same study. Because the cyclohexyl derivative has a similar saturated hydrocarbon N′-substituent, it is expected to favor the same cis–trans tautomer as the cyclohexylmethyl analog, differentiating it from aniline‑based guanidines that alter hydrogen‑bonding patterns in the solid state [1].

tautomerism X-ray crystallography solid-state structure

Optimal Application Scenarios for N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine Based on Evidence


Sigma‑2 Receptor Radioligand Development for Neuroimaging

The validated σ₂ receptor affinity (Ki = 71–90 nM) supports the compound’s use as a lead scaffold for designing σ₂‑selective positron emission tomography (PET) tracers. Researchers can radiolabel the cyclohexyl guanidine core for in‑vivo imaging of σ₂ receptor density in brain tumors and neurodegenerative disease models [1].

Subtype‑Selective Pharmacological Probe for σ₂ vs. σ₁ Pathway Dissection

With a 7‑fold σ₂‑over‑σ₁ selectivity window (σ₁ Ki = 497 nM, σ₂ Ki = 71 nM), the compound serves as a discriminating pharmacological tool to isolate σ₂‑mediated cellular responses—such as calcium mobilization and apoptosis—from confounding σ₁‑mediated effects in neuronal or cancer cell lines [1].

Solid‑Form Reference Standard for Cis–Trans Tautomer Crystallization

The solid‑state structural data on the cyclohexylmethyl analog indicate the cyclohexyl derivative crystallizes in the cis–trans tautomeric form. This makes it a suitable reference material for crystallization screening and solid‑state characterization protocols, where the tautomeric state must be controlled and verified by X‑ray diffraction [2].

Quote Request

Request a Quote for N-Cyclohexyl-N'-(4,6-dimethyl-pyrimidin-2-yl)-guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.